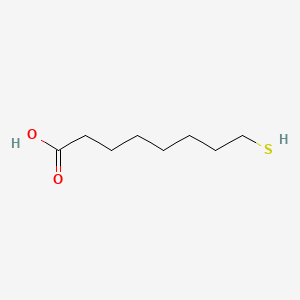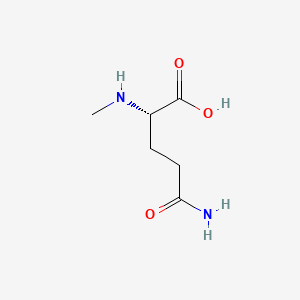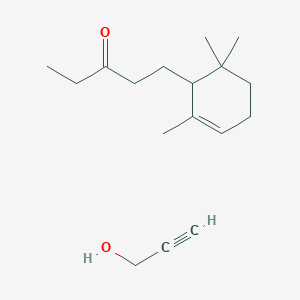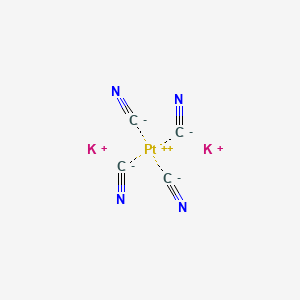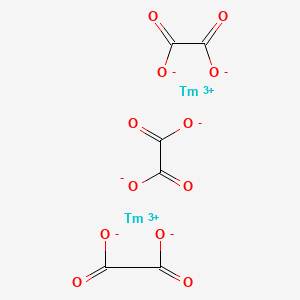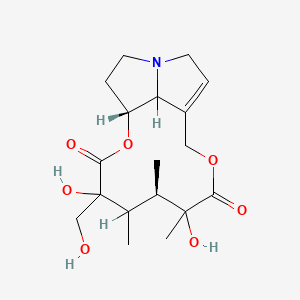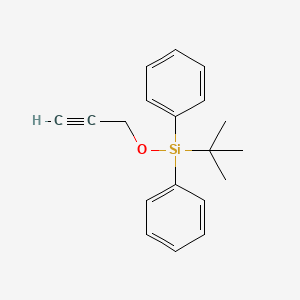
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane
Overview
Description
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane: is a silane coupling agent widely used in various fields, including medical, environmental, and industrial research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 386.56 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane typically involves the reaction of diphenylsilane with 2-propyn-1-ol in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification methods .
Chemical Reactions Analysis
Types of Reactions
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various silane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyldiphenyl(prop-2-yn-1-yloxy)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property makes it an effective coupling agent, enhancing the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which it reacts with to form stable siloxane bonds .
Comparison with Similar Compounds
Similar Compounds
- Silane, chloro(1,1-dimethylethyl)diphenyl-
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Silane, (1,1-dimethylethoxy)diphenyl(2-propynyloxy)-
Uniqueness
tert-butyldiphenyl(prop-2-yn-1-yloxy)silane is unique due to its specific combination of functional groups, which provide it with distinct reactivity and versatility in various applications. Its ability to form strong covalent bonds with a wide range of substrates makes it particularly valuable in fields requiring robust and stable materials.
Properties
IUPAC Name |
tert-butyl-diphenyl-prop-2-ynoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22OSi/c1-5-16-20-21(19(2,3)4,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h1,6-15H,16H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMVIXBNIWHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346184 | |
| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-06-2 | |
| Record name | Silane, (1,1-dimethylethyl)diphenyl(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
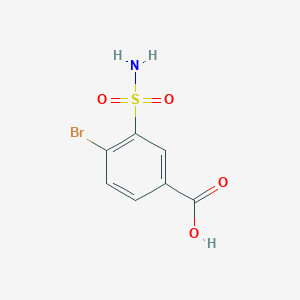

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)
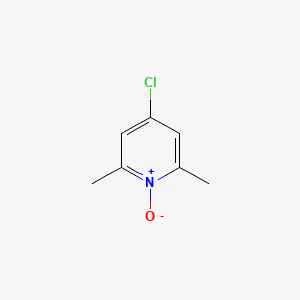
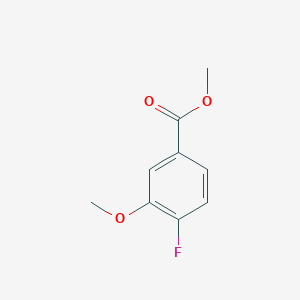

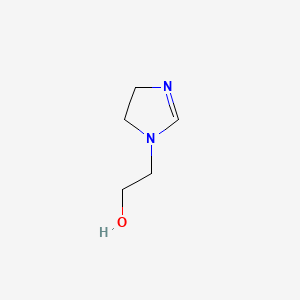
![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)
